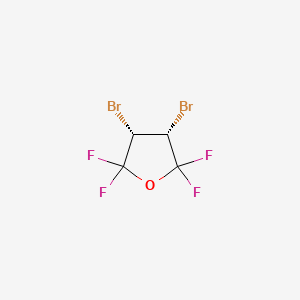

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan

Beschreibung

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan is a halogenated tetrahydrofuran derivative characterized by bromine atoms at the 3- and 4-positions and fluorine atoms at the 2- and 5-positions. Its meso configuration arises from the stereochemical arrangement of substituents, resulting in a non-chiral center despite the presence of multiple stereogenic atoms. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties, which stem from the combination of electron-withdrawing fluorine and bromine substituents.

Eigenschaften

IUPAC Name |

(3R,4S)-3,4-dibromo-2,2,5,5-tetrafluorooxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F4O/c5-1-2(6)4(9,10)11-3(1,7)8/h1-2H/t1-,2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQODRKYKKNAJAA-XIXRPRMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1(F)F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C(OC1(F)F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan typically involves the bromination and fluorination of a tetrahydrofuran precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective addition of these halogens to the desired positions on the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive halogen species. The process must be carefully monitored to maintain the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a tetrafluorotetrahydrofuran derivative.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the tetrahydrofuran ring.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated or aminated derivatives, while reduction reactions produce tetrafluorotetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : This compound (C₂₈H₂₀Br₂O) features bromine at the 3- and 4-positions but replaces fluorine with bulky tetraphenyl groups at the 2- and 5-positions .

- Crystallography : The crystal structure reveals a planar dihydrofuran ring with Br⋯Br contacts (3.499 Å) and C—H⋯π interactions due to phenyl substituents . In contrast, the tetrafluoro analog likely exhibits stronger electrostatic interactions from fluorine’s higher electronegativity.

- Electronic Effects : The phenyl groups donate electron density via resonance, while fluorine in the target compound withdraws electron density, altering reactivity in nucleophilic substitutions.

(b) Tetrahydro-2,2,5,5-tetramethylfuran

- Structure : A simpler derivative (C₈H₁₆O) with methyl groups instead of halogens .

- Steric and Physical Properties : Methyl groups introduce steric hindrance but lack the polarizability of halogens. The tetrafluoro-bromo compound would exhibit higher density and melting point due to stronger intermolecular forces (e.g., dipole-dipole interactions).

(c) Other Halogenated Tetrahydrofurans

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Biologische Aktivität

Meso-3,4-dibromo-2,2,5,5-tetrafluorotetrahydro-furan is a halogenated tetrahydrofuran derivative characterized by the presence of both bromine and fluorine atoms. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural properties and potential biological activities.

- IUPAC Name : (3R,4S)-3,4-dibromo-2,2,5,5-tetrafluorooxolane

- CAS Number : 1932356-23-4

- Molecular Formula : C4H2Br2F4O

- Molecular Weight : 301.87 g/mol

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of a tetrahydrofuran precursor. Controlled conditions are essential to achieve selective halogenation at the desired positions on the ring structure. Various synthetic routes have been explored to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The presence of bromine and fluorine atoms can significantly influence the compound's reactivity and binding affinity to various molecular targets. These interactions may lead to alterations in enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that halogenated compounds can exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that the compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains.

- Cytotoxicity Assays : Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress pathways triggered by bromine substitution on the tetrahydrofuran ring.

- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes in liver microsomes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,4-Dibromo-2,2,5,5-tetrafluorotetrahydrofuran | Lacks meso configuration | Similar antimicrobial properties |

| 3,4-Dichloro-2,2,5,5-tetrafluorotetrahydrofuran | Chlorine atoms instead of bromine | Different reactivity; less effective against bacteria |

| 3,4-Dibromo-2,2,5,5-tetrahydrofuran | No fluorine atoms | Reduced cytotoxicity compared to fluorinated variant |

Applications in Research and Industry

This compound is not only valuable for its biological activity but also serves as a precursor in synthetic chemistry for developing more complex molecular structures. Its unique properties make it a candidate for further exploration in drug development and material sciences.

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications. Investigating its interactions at the molecular level could yield insights into its mechanisms of action and pave the way for novel applications in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.